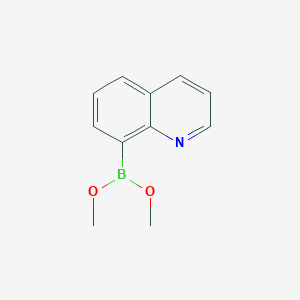![molecular formula C24H15FN2O B1307507 2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B1307507.png)
2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, an indole moiety, and a nitrile group, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: This step involves the synthesis of the indole ring, which can be achieved through Fischer indole synthesis or other suitable methods.
Introduction of the Formyl Group: The formyl group is introduced to the indole ring using formylation reactions, such as the Vilsmeier-Haack reaction.
Coupling with Fluorophenyl Group: The fluorophenyl group is coupled with the indole derivative using cross-coupling reactions like Suzuki or Heck coupling.
Formation of the Prop-2-enenitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile: shares similarities with other indole derivatives and fluorophenyl compounds.
N-(4-Fluorophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide: is another compound with a fluorophenyl group and different functional groups.
Uniqueness
- The unique combination of the fluorophenyl, indole, and nitrile groups in this compound provides distinct chemical properties and potential applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C24H15FN2O |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C24H15FN2O/c25-23-7-3-1-5-21(23)18(14-26)13-17-9-11-20(12-10-17)27-15-19(16-28)22-6-2-4-8-24(22)27/h1-13,15-16H |
InChI-Schlüssel |
BAZHMLSSEHJZMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=CC=CC=C4F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)

![Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-](/img/structure/B1307434.png)







![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)

![3-(2-Methylsulfanylquinolin-3-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1307472.png)
